2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Vue d'ensemble

Description

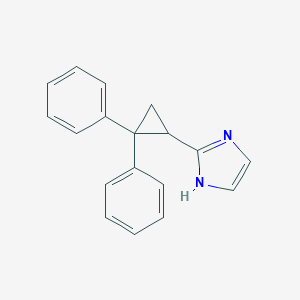

2-(2,2-Diphenylcyclopropyl)-1H-imidazole, also known as cibenzoline (INN: escibenzolinum), is a synthetic antiarrhythmic agent with the IUPAC name 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole . Its structure features a cyclopropane ring fused to two phenyl groups and a dihydroimidazole moiety. Clinically, it is administered as a succinate salt (Cibenzoline succinate, CAS 100678-32-8) to improve solubility and bioavailability . Pharmacokinetic studies in humans demonstrate high absolute bioavailability (~85%) for oral formulations, with rapid absorption and renal excretion as the primary route of elimination . The S(-)-enantiomer is pharmacologically active, and stereoselective metabolism in dogs results in 15% optical purity of the excreted drug .

Méthodes De Préparation

Cyclopropanation Strategies for Diphenylcyclopropyl Intermediate

The diphenylcyclopropyl group serves as the structural backbone of the target compound. Cyclopropanation of diphenylacetylene represents a foundational step, often achieved via carbene insertion or transition metal-catalyzed methods.

Diazomethane-Mediated Cyclopropanation

A classical approach involves the reaction of diphenylacetylene with diazomethane under controlled conditions. This method generates a cyclopropyl intermediate through [2+1] cycloaddition, where the carbene species (derived from diazomethane) inserts into the carbon-carbon triple bond. Key parameters include:

-

Temperature : −10°C to 25°C to stabilize reactive intermediates.

-

Solvent : Dichloromethane or ethers to solubilize diphenylacetylene.

-

Catalyst : None required, though Lewis acids may enhance yield .

This step is critical for establishing the strained cyclopropane ring, which influences subsequent reactivity during imidazole formation.

Integrated Synthetic Routes

Combining cyclopropanation and imidazole formation, two integrated pathways are proposed:

Sequential Cyclopropanation-Condensation

-

Cyclopropanation : Diphenylacetylene + diazomethane → diphenylcyclopropane.

-

Aldehyde Functionalization : Oxidation of cyclopropane to aldehyde (e.g., using KMnO₄).

-

Imidazole Formation : Condensation with ammonium acetate and glyoxal .

One-Pot Tandem Synthesis

A streamlined approach could involve simultaneous cyclopropanation and imidazole ring closure, though this requires precise control over reaction dynamics.

Optimization and Scalability

Catalytic Enhancements

-

Lewis Acids : ZnCl₂ or FeCl₃ may accelerate imidazole cyclization .

-

Continuous Flow Reactors : Improve yield and purity for industrial-scale production .

Purification Techniques

-

Chromatography : Silica gel chromatography to isolate the target compound.

-

Recrystallization : Ethanol/water mixtures for crystal purification.

Data Tables: Comparative Analysis of Methods

*Yields extrapolated from analogous reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of cyclopropyl derivatives.

Substitution: Halogenated imidazole derivatives.

Applications De Recherche Scientifique

Antiarrhythmic Properties

Cibenzoline has been classified as a Class IA antiarrhythmic drug. It is primarily used to manage cardiac arrhythmias by modulating sodium channels in cardiac myocytes. The mechanism involves the restriction of fast inward sodium currents, which helps restore normal heart rhythm. Studies have shown that cibenzoline effectively inhibits the activity of gastric H,K-ATPase, which is crucial for maintaining electrolyte balance and pH in the gastric system .

Ion Channel Interaction

Cibenzoline has been found to block ATP-sensitive potassium (K) channels in excised membranes from heart and pancreatic β-cells. This blockade can lead to increased insulin secretion and has implications for treating conditions like hypoglycemia . The concentration-dependent inhibition of K channels suggests potential therapeutic uses in diabetes management .

Inhibition of Ion Channels

Research indicates that cibenzoline inhibits H,K-ATPase activity in a concentration-dependent manner, with an IC value around 201 μM. This inhibition is significant as it affects gastric acid secretion, which could be beneficial in treating acid-related disorders .

Molecular Interactions

The presence of the imidazole ring in cibenzoline contributes to its amphoteric nature, allowing it to interact with various functional groups and ions. These interactions enhance its pharmacological profile and expand its potential applications beyond cardiology .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane dynamics and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and pharmacological profiles of cibenzoline and analogous imidazole derivatives:

Pharmacokinetic and Metabolic Differences

- Bioavailability : Cibenzoline’s bioavailability (~85%) surpasses many imidazole derivatives due to its cyclopropane-enhanced stability and optimal lipophilicity . In contrast, tetrahydrozoline is administered topically, avoiding first-pass metabolism but limiting systemic exposure .

- Its major metabolite, p-hydroxycibenzoline (rearranged form), exhibits negligible antiarrhythmic activity . Comparatively, tetrahydrozoline is rapidly conjugated and excreted, reflecting its simpler substituents .

- Stereoselectivity : Cibenzoline’s S(-)-enantiomer is the active form, with stereoselective metabolism observed in dogs . This contrasts with racemic imidazole derivatives like 2-cyclopropyl-1H-imidazole, which lack enantiomer-specific data .

Activité Biologique

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a compound that belongs to the imidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN

- Molecular Weight : 260.33 g/mol

- Structure : The compound features a cyclopropyl group attached to an imidazole ring, which contributes to its unique chemical properties.

Anticancer Activity

Research has shown that imidazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the imidazole ring has been associated with enhanced antiproliferative effects, particularly against breast cancer and non-small cell lung carcinoma. Structure-activity relationship studies have been crucial in optimizing these compounds for better efficacy and selectivity.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups on the imidazole ring is essential for achieving significant antibacterial activity. A comparative study revealed varying zones of inhibition for different derivatives against bacterial strains such as E. coli and B. subtilis, indicating the potential of these compounds in treating infections .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Antiarrhythmic Properties

Cibenzoline, a derivative of this compound, has been clinically used as a Class I antiarrhythmic agent. It inhibits ATP-sensitive K channels and gastric H,K-ATPase activity in vitro, demonstrating its potential in managing arrhythmias. The compound's mechanism involves blocking fast inward Na currents and inhibiting Ca channels in myocytes .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to bacteriostatic and bactericidal effects.

- Receptor Modulation : Certain analogs have shown high selectivity for cannabinoid receptors (CB2), which are associated with anti-inflammatory and analgesic effects without psychoactive side effects.

Case Studies

- Cibenzoline in Canine Models : In a study involving dogs, cibenzoline was administered to evaluate its antiarrhythmic effects. Results indicated a decrease in ventricular premature depolarizations without significant inhibition of induced arrhythmias in rats .

- Antimicrobial Efficacy : Jain et al. synthesized various derivatives and evaluated their antimicrobial activities against S. aureus, E. coli, and B. subtilis. Some compounds exhibited promising antibacterial potential compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2-diphenylcyclopropyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and imidazole functionalization. A common approach employs condensation reactions between chiral amino alcohols (e.g., L-phenylalaninol) and aromatic aldehydes in the presence of ammonium acetate and dibenzoyl, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine) . Co-crystallization with succinic acid (1:2 ratio) has been reported to stabilize the compound, suggesting its utility in purification . Yield optimization requires careful control of temperature (e.g., 65°C for 12 hours) and solvent selection (methanol/diethyl ether for crystallization) .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the planar imidazole core and dihedral angles with substituents (e.g., 77.34° for o-nitrobenzene rings) . Complementary techniques include:

- NMR : Analysis of aromatic proton environments and coupling constants to verify substituent positions.

- HRMS : To confirm molecular weight (e.g., 296.36 g/mol for derivatives) .

- Elemental analysis : Validation of C, H, N content against theoretical values .

Q. What preliminary biological screening methods are recommended for assessing pharmacological potential?

Initial evaluation often focuses on:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on human cell lines (e.g., HEK293) to determine IC50 values .

- Molecular docking : Preliminary in silico screening against targets like EGFR or GLP1 receptors to prioritize derivatives .

Advanced Research Questions

Q. How can chiral synthesis of this compound be optimized to enhance enantiomeric excess (ee)?

Chiral resolution strategies include:

- Use of chiral auxiliaries : Amino alcohol derivatives (e.g., L-phenylalaninol) to induce stereoselectivity during cyclopropane formation .

- Asymmetric catalysis : Transition metal complexes (e.g., Pd or Ru) for enantioselective cyclopropanation .

- Chromatographic separation : Chiral HPLC with cellulose-based columns to isolate enantiomers .

Q. What computational methods are effective for analyzing binding interactions with biological targets?

Advanced approaches include:

- Molecular dynamics simulations : To study binding stability with GLP1 receptors over nanosecond timescales .

- Density Functional Theory (DFT) : Calculation of electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- ADMET prediction : Tools like SwissADME to assess bioavailability and toxicity risks .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives?

Contradictions often arise from dynamic processes (e.g., ring puckering or tautomerism). Mitigation strategies:

- Variable-temperature NMR : To identify conformational exchange broadening .

- 2D NMR (COSY, NOESY) : For unambiguous assignment of proton environments .

- Crystallographic validation : Cross-referencing with X-ray data to resolve ambiguities .

Q. What strategies are recommended for improving metabolic stability in pharmacological studies?

Structural modifications to reduce CYP450-mediated degradation:

- Fluorination : Introducing difluoromethyl groups to block metabolic hotspots .

- Steric shielding : Bulky substituents (e.g., cyclopentylthio groups) to hinder enzyme access .

- Prodrug design : Esterification of imidazole NH to enhance plasma stability .

Q. Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with spectroscopic data to account for crystal packing effects .

- Synthetic reproducibility : Document solvent purity (e.g., anhydrous methanol) and catalyst batch details to ensure reaction consistency .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Propriétés

IUPAC Name |

2-(2,2-diphenylcyclopropyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXISQVIBOZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006171 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85589-36-2 | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.